Technical Guide: Tert-butyl(2-iodoethoxy)diphenylsilane (CAS 126822-71-7)
Technical Guide: Tert-butyl(2-iodoethoxy)diphenylsilane (CAS 126822-71-7)
[1][2][3]
Executive Summary
Tert-butyl(2-iodoethoxy)diphenylsilane (CAS 126822-71-7) is a bifunctional organosilicon building block used primarily in advanced organic synthesis and medicinal chemistry.[] It serves as a robust electrophilic "spacer" agent, allowing researchers to install a protected hydroxyethyl group (–CH₂CH₂OH) via nucleophilic substitution of the iodide.
Its value lies in the Tert-Butyldiphenylsilyl (TBDPS) protecting group.[][2] Unlike its lighter counterpart (TBS/TBDMS), the TBDPS group offers superior stability against acidic hydrolysis and harsh purification conditions, making this reagent critical for multi-step total syntheses where early-stage intermediates must survive diverse reaction environments.
Part 1: Chemical Profile & Properties[5][6]
Structural Analysis
The molecule consists of three distinct functional zones, each dictating its chemical behavior:
-
The Electrophile (Alkyl Iodide): A primary iodide (
) susceptible to displacement by amines, thiolates, and carbon nucleophiles. -
The Linker (Ethyl Spacer): A two-carbon chain providing steric separation between the functional payload and the protecting group.[]
-
The Shield (TBDPS Group): A bulky silicon center bearing two phenyl rings and a tert-butyl group.[] This provides significant steric hindrance, protecting the oxygen atom from unwanted reactions.
Physical Properties
Note: As a specialty intermediate, specific physical constants vary by purity and preparation method. The following are representative of the class.
| Property | Description / Value |
| Physical State | Viscous liquid / Oil (Colorless to pale yellow) |
| Molecular Formula | |
| Molecular Weight | 410.37 g/mol |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in water.[] |
| Stability | Stable to air; Light Sensitive (Iodide degradation); Stable to weak/moderate acids.[] |
| Handling | Store cold (2-8°C) in amber vials to prevent iodine liberation (discoloration). |
Part 2: Synthesis & Preparation Protocol
While commercially available, in-house preparation is often preferred to ensure fresh iodide activity.[] The most reliable route is the direct silylation of 2-iodoethanol.[]
Reaction Logic
We utilize TBDPSCl (Tert-butyldiphenylchlorosilane) with Imidazole as a proton scavenger.[]
-
Why Imidazole? It buffers the HCl generated during silylation, preventing acid-catalyzed degradation.[]
-
Why TBDPSCl? To install the acid-stable protecting group.[][3]
-
Why 2-Iodoethanol? Provides the pre-installed leaving group, avoiding the need to iodinate a protected alcohol later (which would require harsher Appel conditions).
Step-by-Step Protocol
Reagents:
-
2-Iodoethanol (1.0 equiv)[]
-
Imidazole (2.0 equiv)
-
DCM (Dichloromethane) or DMF (Anhydrous)[]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 2-iodoethanol in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Imidazole in one portion. The solution may remain clear.
-
Silylation: Cool to 0°C. Add TBDPSCl dropwise via syringe to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1).[] Product will be less polar (higher
) than the alcohol.
-
-
Workup:
-
Purification: Flash column chromatography (Silica Gel). Elute with Hexanes
5% EtOAc/Hexanes.[]-
Note: Iodides can streak on silica; rapid elution is recommended.[]
-
Synthesis Workflow Visualization
Figure 1: Standard synthesis workflow via silyl protection of halo-alcohols.
Part 3: Reactivity & Applications
The "Spacer" Concept in Drug Design
This molecule is the gold standard for installing a protected ethyl spacer .[]
-
Scenario: You have a drug pharmacophore with a secondary amine, and you need to attach a lipophilic tail or a PROTAC linker.[]
-
Action: React the amine with CAS 126822-71-7.[]
-
Result: The amine displaces the iodine (
).[] You now have Pharmacophore-N-CH2-CH2-O-TBDPS.[] -
Next Step: Deprotect TBDPS (using TBAF or HF) to reveal the alcohol, which can then be further functionalized (e.g., oxidized to an acid or coupled to another unit).
Stability Comparison (TBDPS vs. TBS)
Researchers choose this CAS over the dimethyl (TBS) analog when the synthesis requires acidic steps after the alkylation.
| Condition | TBDPS Stability | TBS (TBDMS) Stability |
| Acidic Hydrolysis (AcOH) | High (Stable) | Low (Cleaves) |
| Lewis Acids ( | Moderate | Low |
| Fluoride (TBAF) | Cleaves (Slow) | Cleaves (Fast) |
| Base (NaOH) | Stable | Stable |
Divergent Reaction Pathways
The utility of the molecule is defined by its ability to react at the Carbon-Iodine bond while the Silicon-Oxygen bond remains inert.[]
Figure 2: Divergent reactivity profile.[] The green path represents the primary synthetic utility.
Part 4: Critical Handling & Troubleshooting
"The Iodide Problem" (Discoloration)
Alkyl iodides slowly decompose to release
-
Prevention: Wrap flasks in aluminum foil during reaction and storage.
-
Restoration: If the reagent is brown, wash the DCM solution with dilute aqueous Sodium Thiosulfate (
) before use. This reduces back to iodide, restoring the colorless state.
Monitoring the Reaction
Because TBDPS is very lipophilic, the product will run high on TLC.
-
Visualization: UV active (due to Phenyl groups on Silicon).[]
-
Stain:
or Iodine stain (though the molecule itself contains iodine, the stain helps visualize impurities).
References
-
Hanessian, S., & Lavallee, P. (1975).[3] The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry.[][3] Link
- Foundational text establishing TBDPS as a superior acid-stable protecting group.
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.).[][7] Wiley-Interscience.[]
- Authoritative guide on the stability profiles of Silyl ethers (TBDPS vs TBS).
-
PubChem Compound Summary. (2025). Tert-butyl(2-iodoethoxy)dimethylsilane (Analogous Data). National Center for Biotechnology Information.[] Link
- Source for general physical property trends of iodo-silylethers.
-
BenchChem. Application of TBDPS Protecting Group in Natural Product Synthesis. Link
- Protocol validation for TBDPS protection of primary alcohols.
Sources
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
